molecular formula C9H13N5O B5359897 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine

Cat. No. B5359897
M. Wt: 207.23 g/mol
InChI Key: MKYBTAQIUUEIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine, also known as DMPO, is a small molecule that has gained significant attention in scientific research due to its unique properties. It is a stable nitroxide radical that has been widely used as a spin trapping agent in various biological and chemical systems.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine has been extensively used in scientific research as a spin trapping agent to detect and identify free radicals in biological and chemical systems. It has been used to study the mechanisms of oxidative stress, inflammation, and aging. This compound has also been used in magnetic resonance imaging (MRI) to visualize the distribution of free radicals in living organisms.

Mechanism of Action

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine acts as a spin trapping agent by reacting with free radicals to form stable adducts. The resulting adducts can be detected and identified using various spectroscopic techniques, including electron paramagnetic resonance (EPR) spectroscopy. This compound can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been used to study the effects of free radicals on various cellular processes, including DNA damage, lipid peroxidation, and protein oxidation.

Advantages and Limitations for Lab Experiments

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine has several advantages as a spin trapping agent, including its stability, solubility, and ability to trap a wide range of free radicals. However, it also has some limitations, including the potential for non-specific trapping and the need for specialized equipment, such as EPR spectrometers.

Future Directions

There are several future directions for N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine research. One area of interest is the development of new spin trapping agents with improved specificity and sensitivity. Another area of interest is the application of this compound in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been proposed as a potential therapeutic agent for various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, this compound is a small molecule with unique properties that has gained significant attention in scientific research. It has been widely used as a spin trapping agent to detect and identify free radicals in biological and chemical systems. This compound has potential applications in the study of various diseases and the development of new therapeutic agents. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with 4-methyl-1,2,5-oxadiazol-3-amine in the presence of a base. The reaction yields a yellow crystalline powder that is highly soluble in water and organic solvents.

properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6-4-7(2)14(11-6)5-10-9-8(3)12-15-13-9/h4H,5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYBTAQIUUEIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CNC2=NON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.